molecular formula C10H12N2O2 B009147 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 105807-84-9

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B009147
M. Wt: 192.21 g/mol
InChI Key: SZYICLSWZHMIFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one and its derivatives involves various methods. For instance, a study demonstrated the synthesis of related compounds by reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture, further reacting with benzyl bromide in methanolic ammonia water, showcasing the compound's ability to form through different synthetic pathways (Hwang et al., 2006). Another approach involved the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid, utilizing amino resin as a scavenger reagent, highlighting a method to achieve high purities (Xiaoguang & Du-lin, 2005).

Molecular Structure Analysis

Molecular structure characterization of the compound and its derivatives has been extensively studied. For example, crystallographic analysis has been employed to determine the molecular structures, demonstrating extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability and properties of the compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Research has explored the chemical reactions involving 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one, including its capability to undergo various chemical transformations. The compound's reactivity with different reagents opens avenues for synthesizing a broad range of derivatives with potential biological activities (Zhou et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies utilizing X-ray diffraction analysis have provided insights into the crystalline structure and intermolecular interactions, which are essential for predicting the compound's solubility and stability (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and potential for forming derivatives, have been a significant focus. Research has highlighted the compound's ability to participate in a range of reactions, forming structurally diverse and biologically active derivatives (Zhou et al., 2014).

Scientific Research Applications

1. Synthesis and Biological Activities

Compounds related to 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one have been synthesized and studied for their diverse biological activities. For example, 3-aryl-2H,4H-benz[e][1,3]oxazine-2,4-diones and their derivatives have shown a range of biological activities including antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory activities. These activities can be modulated by structural modifications, highlighting the compounds' potential for therapeutic application (Waisser & Kubicová, 1993).

2. Heterocyclic Chemistry and Drug Development

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with significance in plant defense and potential as antimicrobial scaffolds. The structure and biosynthesis of benzoxazinoids have been extensively reviewed, with an emphasis on their role in allelopathy and defense against biological threats. The 1,4-benzoxazin-3-one backbone is particularly noted for its potential in designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

3. Synthetic Chemistry Applications

The synthetic versatility of benzoxazole derivatives, including those related to 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one, is notable. These compounds serve as core structures in secondary metabolites with significant pharmacological importance. Literature has reviewed synthetic protocols for such structures, emphasizing their importance in medicinal chemistry and the need for efficient synthetic procedures to access these compounds (Mazimba, 2016).

Safety And Hazards

The compound is classified as dangerous with hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

Future Directions

As a key intermediate of Fostamatinib, the future directions of “6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” could be tied to the development of new treatments for chronic immune thrombocytopenia (ITP) and other conditions that Fostamatinib is used to treat .

properties

IUPAC Name

6-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYICLSWZHMIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546172
Record name 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

CAS RN

105807-84-9
Record name 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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